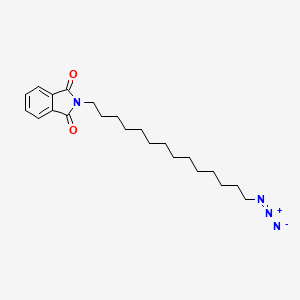

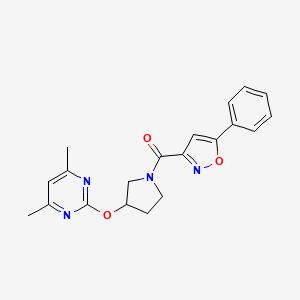

2-(14-azidotetradecyl)-2,3-dihydro-1H-isoindole-1,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

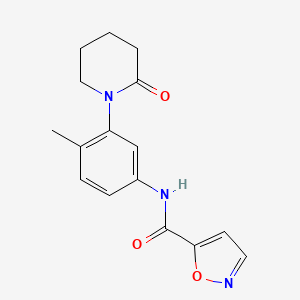

2-(14-Azidotetradecyl)-2,3-dihydro-1H-isoindole-1,3-dione (ATID) is a novel organic compound that has been studied for its potential applications in the field of organic synthesis and scientific research. ATID is an azide-substituted isoindoline derivative that has been used in a variety of different applications, such as in the synthesis of polymers, as a photosensitizer, and as an inhibitor of certain enzymes. ATID has also been used in the development of new therapeutic agents, such as inhibitors of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter activity.

科学的研究の応用

Anticancer Activity and Molecular Modelling

Isoindole-1,3(2H)-dione derivatives, including those with azido groups, have shown promising anticancer activities. These compounds exhibit cytotoxic effects on various cancer cell lines, such as HeLa, C6, and A549, with activity levels influenced by the substituents attached to the isoindole-1,3(2H)-dione core. Molecular modelling studies have helped in understanding the structure-activity relationships, guiding the synthesis of new compounds with potential as chemotherapeutic agents (Tan et al., 2020).

Synthesis of Polysubstituted Analogues

The synthesis of new polysubstituted isoindole-1,3-dione analogues has been explored, demonstrating the versatility of the isoindole-1,3-dione framework for generating diverse compounds. These syntheses involve innovative reactions and offer pathways to derivatives with potential for further biological evaluation (Tan et al., 2014).

Corrosion Inhibition

Isoindole-1,3-dione derivatives have been tested as corrosion inhibitors for metals, showing efficiency in protecting against corrosion in acidic environments. These findings suggest applications beyond pharmaceuticals, extending into materials science where corrosion resistance is crucial (Chadli et al., 2017).

Electroactive Properties for Energy Storage

Computational studies on isoindole-4,7-dione derivatives predict their potential as organic cathode materials for Li-ion batteries. The redox behavior of these molecules indicates their suitability for energy storage applications, highlighting the broad applicability of the isoindole-1,3-dione framework (Karlsson et al., 2012).

Green Chemistry Approaches

Innovative green chemistry approaches have been developed for the synthesis of isoindoline-1,3-dione derivatives. These methods emphasize environmental sustainability by utilizing non-toxic catalysts and bio-waste products, offering an eco-friendly alternative to traditional synthetic routes (Journal et al., 2019).

特性

IUPAC Name |

2-(14-azidotetradecyl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N4O2/c23-25-24-17-13-9-7-5-3-1-2-4-6-8-10-14-18-26-21(27)19-15-11-12-16-20(19)22(26)28/h11-12,15-16H,1-10,13-14,17-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHUOZEXNRHVPMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCCCCCCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(3-(3-chlorobenzo[b]thiophene-2-carbonyl)thioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2750595.png)

![Methyl 4-((3-carbamoyl-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2750602.png)

![2-[[1-[(2-Bromophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2750605.png)